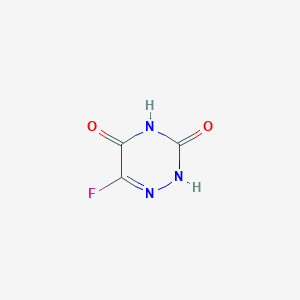

6-Fluoro-1,2,4-triazine-3,5(2H,4H)-dione

Description

Properties

CAS No. |

82736-95-6 |

|---|---|

Molecular Formula |

C3H2FN3O2 |

Molecular Weight |

131.07 g/mol |

IUPAC Name |

6-fluoro-2H-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C3H2FN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9) |

InChI Key |

BWPCMZQPSKDAQH-UHFFFAOYSA-N |

Canonical SMILES |

C1(=O)C(=NNC(=O)N1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

- Activity: Compounds like 11h (6-hydroxy-2-(naphthalen-1-ylmethyl)-triazine-dione) exhibit potent DAAO inhibition, with IC50 values in the double-digit nanomolar range. The 6-hydroxy group is critical for binding, forming hydrogen bonds with Gly313 in DAAO .

- Metabolic Stability : Unlike kojic acid-based inhibitors, the 6-hydroxy pharmacophore resists O-glucuronidation in liver microsomes, enhancing bioavailability .

- Example : Compound 11e (6-hydroxy-2-(3-phenylpropyl)-triazine-dione) showed high potency due to optimal steric tolerance at the DAAO active site entrance .

6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

- Role in Synthesis : Bromo-substituted derivatives (e.g., 13a ) serve as intermediates for alkylation or arylalkylation at the 2-position, enabling diversification of the scaffold .

- Activity : While less potent than hydroxy analogs, bromo derivatives are precursors to active compounds. For example, 13p (6-bromo-2-(2-methylphenethyl)-triazine-dione) is a synthetic intermediate for 11p , which retains inhibitory activity .

2-Substituted Derivatives

- Structural Impact : Substituents at the 2-position (e.g., arylalkyl groups) significantly enhance potency. For instance, 11h ’s naphthalen-1-ylmethyl group improves hydrophobic interactions with DAAO’s secondary binding pocket .

- Fluorinated Side Chains : Compounds like 11m (2-(2-fluorophenethyl)-6-hydroxy-triazine-dione) incorporate fluorine in the side chain, which may enhance lipophilicity without disrupting core binding interactions .

Other Triazine-dione Derivatives

- Benzyl-Substituted Derivatives : Compounds like 4-benzyl-triazine-dione exhibit diverse bioactivities (e.g., antimicrobial, anticancer) but lack DAAO specificity .

Key Data Tables

Table 1: Inhibitory Potency of Selected Triazine-dione Derivatives

Table 2: Metabolic and Pharmacokinetic Profiles

| Compound | Oral Bioavailability (Mice) | Plasma D-Serine Enhancement | Key Advantage |

|---|---|---|---|

| 11h | High | Yes (2-fold increase) | Selective, metabolically stable |

| Kojic Acid-Based Inhibitors | Low | No | Rapid glucuronidation |

Discussion of 6-Fluoro Derivative’s Potential

- Metabolic Stability : Fluorine’s small size and resistance to enzymatic oxidation could mimic the 6-hydroxy group’s glucuronidation resistance while increasing lipophilicity .

- Synthetic Feasibility : Analogous to bromo derivatives (e.g., 13a ), fluorination at the 6-position could be achieved via halogen exchange or electrophilic substitution.

Q & A

Basic: What are the recommended synthetic routes for 6-Fluoro-1,2,4-triazine-3,5(2H,4H)-dione, and what key parameters influence yield?

Methodological Answer:

The synthesis of this compound derivatives typically involves cyclization reactions using fluorinated precursors. For example, refluxing fluorinated aldehydes with aminoguanidine salts in polar solvents (e.g., dioxane) under basic conditions (e.g., piperidine) can yield triazine-dione scaffolds. Critical parameters include:

- Reaction temperature : Optimal yields are achieved at 80–100°C, as lower temperatures may stall cyclization .

- Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency compared to non-polar alternatives .

- Purification : Recrystallization from ethanol or diethyl ether improves purity, with yields ranging from 60–85% depending on substituents .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

SAR studies require systematic variation of substituents at the 2-, 4-, and 6-positions of the triazine core. Key steps include:

- Derivatization : Introduce electron-withdrawing (e.g., nitro groups) or donating (e.g., methoxy) substituents via nucleophilic substitution or condensation reactions .

- Biological assays : Test derivatives against target enzymes (e.g., D-amino acid oxidase) using kinetic assays to measure IC50 values .

- Computational modeling : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities and correlate with experimental data .

- Statistical analysis : Use multivariate regression to identify substituent effects on activity .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and fluorine substitution patterns. For example, fluorine at C6 deshields adjacent protons, appearing as doublets near δ 7.5–8.0 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for fluorine-containing ions .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological testing) .

Advanced: What computational approaches are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) simulations : Use AMBER or GROMACS to study binding stability in enzyme active sites (e.g., DAAO) over 100-ns trajectories .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic regions for reactivity prediction .

- COMSOL Multiphysics : Model diffusion kinetics in drug delivery systems, integrating AI for parameter optimization .

Advanced: How should researchers address contradictions in reported biological activities of triazine-dione analogs across studies?

Methodological Answer:

- Meta-analysis : Aggregate data from multiple studies (e.g., IC50 values) to identify outliers or assay-specific biases .

- Reproducibility checks : Replicate key experiments under standardized conditions (e.g., pH, temperature) to isolate variables .

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O) to verify proposed enzymatic inhibition pathways .

Basic: What theoretical frameworks guide the design of experiments involving this compound?

Methodological Answer:

- Enzyme inhibition theory : Apply Michaelis-Menten kinetics to quantify competitive/non-competitive inhibition mechanisms .

- Retrosynthetic analysis : Break down the triazine core into fluorinated building blocks (e.g., fluoroacetamides) for stepwise synthesis .

- Hammett correlations : Relate substituent σ-values to reaction rates or bioactivity trends .

Advanced: What factorial design strategies optimize reaction conditions for synthesizing this compound derivatives?

Methodological Answer:

- Full factorial design : Test variables (temperature, solvent, catalyst loading) at two levels (high/low) to identify interactions. For example, a 2³ design (8 experiments) can optimize yield .

- Response Surface Methodology (RSM) : Use Central Composite Design (CCD) to model non-linear relationships between variables and yield .

- ANOVA analysis : Determine statistical significance of factors (p < 0.05) to prioritize optimization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.